molecular formula C19H22N2O2 B5733168 N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide

N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide

Cat. No. B5733168
M. Wt: 310.4 g/mol
InChI Key: GIDOZSNDLKEEBI-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide, also known as DIBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DIBA is a small molecule inhibitor of the protein kinase CK2, which is involved in a wide range of cellular processes, including cell growth, proliferation, and differentiation.

Mechanism of Action

N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This results in the inhibition of CK2-mediated phosphorylation of target proteins, which is essential for the regulation of various cellular processes. N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide has been shown to selectively inhibit CK2 activity, without affecting other protein kinases.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces inflammation. In vivo studies have shown that N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide suppresses tumor growth and reduces inflammation in animal models of cancer and inflammation.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide also has some limitations. It is not very selective, and can inhibit other protein kinases at high concentrations. It also has poor solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide. One area of research is the development of more selective inhibitors of CK2, which could have fewer off-target effects. Another area of research is the identification of new targets for N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide, which could expand its potential applications in scientific research. Finally, further studies are needed to determine the safety and efficacy of N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide in vivo, which could pave the way for its use in clinical settings.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide involves several steps, starting with the reaction of 2,3-dimethylphenylamine with benzoyl chloride to form N-(2,3-dimethylphenyl)benzamide. This intermediate is then reacted with isobutyryl chloride in the presence of a base to form N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is the inhibition of CK2, which is implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to the suppression of tumor growth and the reduction of inflammation.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-12(2)18(22)20-16-10-8-15(9-11-16)19(23)21-17-7-5-6-13(3)14(17)4/h5-12H,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDOZSNDLKEEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-4-[(2-methylpropanoyl)amino]benzamide

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